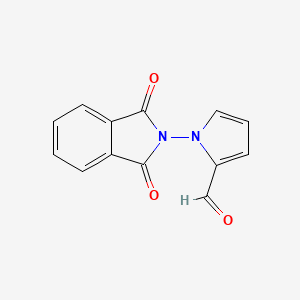

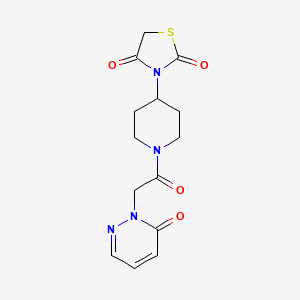

1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

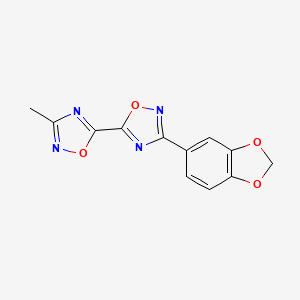

1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TPU-0033 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Acetylcholinesterase Inhibitory Activity

Research into urea derivatives, including 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea, has shown promising results in the development of acetylcholinesterase inhibitors. These compounds are significant for their potential to treat conditions related to acetylcholine deficits, such as Alzheimer's disease. A study by Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking pharmacophoric moieties for enhanced inhibitory activities, indicating the compound's potential in therapeutic applications Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995.

Corrosion Inhibition

Urea-derived Mannich bases, including those structurally related to 1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea, have been evaluated for their efficacy as corrosion inhibitors. Jeeva et al. (2015) synthesized cost-effective Mannich bases and tested them as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. Their study highlights the relationship between molecular structure and inhibition efficiencies, providing insights into the potential industrial applications of these compounds Jeeva, Prabhu, Boobalan, & Rajesh, 2015.

Soluble Epoxide Hydrolase Inhibition

Research into 1,3-disubstituted ureas, similar in structure to the specified compound, has explored their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). Rose et al. (2010) synthesized 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, demonstrating improvements in pharmacokinetic parameters and potential for reducing inflammatory pain. This work underscores the therapeutic potential of urea derivatives in managing pain and inflammation Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010.

properties

IUPAC Name |

1-thiophen-2-yl-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS2/c20-16(18-15-2-1-8-22-15)17-10-13-3-6-19(7-4-13)11-14-5-9-21-12-14/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZXDTNFLIIVGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-yl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2684345.png)

![Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride](/img/structure/B2684351.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2684354.png)

![N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2684356.png)